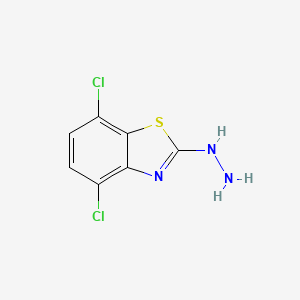

4,7-Dichloro-2-hydrazino-1,3-benzothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

(4,7-dichloro-1,3-benzothiazol-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2N3S/c8-3-1-2-4(9)6-5(3)11-7(12-10)13-6/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRAGSBRZTNXWEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)N=C(S2)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201284001 | |

| Record name | 4,7-Dichloro-2-hydrazinylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201284001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872696-06-5 | |

| Record name | 4,7-Dichloro-2-hydrazinylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872696-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Dichloro-2-hydrazinylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201284001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4,7 Dichloro 2 Hydrazino 1,3 Benzothiazole

Established Synthetic Routes and Reaction Mechanisms

Traditional synthesis of this compound relies on a sequential approach: formation of the benzothiazole (B30560) ring, introduction of the necessary substituents at the correct positions, and finally, incorporation of the hydrazino group.

The formation of the benzothiazole heterocyclic system is a cornerstone of the synthesis. The most prevalent and versatile method is the condensation reaction of an appropriately substituted 2-aminobenzenethiol with a reagent that provides the C2 carbon of the thiazole (B1198619) ring. nih.govresearchgate.net Various reagents, including aldehydes, ketones, acids, and acyl chlorides, can be used for this purpose. nih.govbohrium.com

The general mechanism involves a nucleophilic attack by the amino group of the 2-aminobenzenethiol on the carbonyl carbon of the reaction partner, followed by dehydration to form a Schiff base or a similar intermediate. Subsequent intramolecular cyclization occurs via the attack of the thiol group, leading to the formation of the thiazole ring fused to the benzene (B151609) ring. nih.gov

Another established route is the intramolecular cyclization of thioamides or N-(2-halophenyl)thioamides. bohrium.commdpi.com Base-promoted intramolecular C-S bond coupling can yield the benzothiazole core without the need for a transition metal catalyst. mdpi.com

Table 1: Common Cyclization Reactions for Benzothiazole Synthesis

| Starting Materials | Reagents/Catalysts | Key Features |

|---|---|---|

| 2-Aminobenzenethiol + Aldehydes | H₂O₂/HCl, NH₄Cl, PIFA, Laccases | Versatile, often high-yielding, can be catalyzed by various acids, bases, or oxidizing agents. nih.gov |

| 2-Aminobenzenethiol + Carboxylic Acids | Molecular Iodine, Polyphosphoric Acid | Enables direct condensation; solid-phase, solvent-free options exist. nih.gov |

| N-(2-halophenyl)thioamides | Base (e.g., K₂CO₃) | Transition-metal-free intramolecular C-S bond formation. mdpi.com |

Achieving the specific 4,7-dichloro substitution pattern is critical. Direct chlorination of a pre-formed benzothiazole ring is often challenging due to issues with regioselectivity, leading to a mixture of isomers. Therefore, the most effective and common strategy is to begin the synthesis with a precursor that already contains the desired halogen substitution pattern on the benzene ring.

The synthesis typically starts from a 3,6-dichloro-2-aminobenzenethiol. This ensures that the chlorine atoms are locked into the correct 4 and 7 positions of the final benzothiazole product. The use of ortho-halogenated anilines as starting materials is a recognized strategy in the synthesis of substituted benzothiazoles. mdpi.com

The final key step is the introduction of the hydrazino group at the C2 position of the 4,7-dichlorobenzothiazole ring. This is typically achieved through a nucleophilic substitution reaction where a suitable leaving group at the 2-position is displaced by hydrazine (B178648).

A common precursor for this reaction is 2-mercaptobenzothiazole (B37678) or its derivatives. nih.govsemanticscholar.org The reaction involves refluxing the 4,7-dichloro-2-mercaptobenzothiazole with an excess of hydrazine hydrate. nih.govsemanticscholar.orgresearchgate.net During this process, the hydrazine acts as a nucleophile, attacking the C2 carbon and displacing the mercapto group (or its tautomeric thione form) to yield the final 2-hydrazino product. semanticscholar.org This method is effective for preparing various 2-hydrazinobenzothiazole (B1674376) derivatives. nih.gov

Alternatively, 2-halobenzothiazoles can serve as precursors, where the halogen at the C2 position is displaced by hydrazine. The replacement of 2-halogen substituents is a known transformation in benzothiazole chemistry. thieme-connect.de Another reported method involves the hydrazinolysis of 2-aminobenzothiazoles to produce 2-hydrazinylbenzothiazoles. nih.gov

Novel and Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, recent research has focused on developing more efficient, environmentally benign, and atom-economical methods for synthesizing benzothiazole derivatives. bohrium.comairo.co.in These approaches aim to reduce reaction times, minimize waste, and avoid the use of hazardous solvents and reagents. airo.co.in

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. airo.co.in For the synthesis of benzothiazoles, microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often improve product yields compared to conventional heating methods. nih.govsemanticscholar.org

Several key steps in the synthesis of 4,7-dichloro-2-hydrazino-1,3-benzothiazole can be enhanced by microwave technology. For instance, the PIFA-promoted cyclocondensation of 2-aminothiophenols with aldehydes to form the benzothiazole core is significantly faster under microwave conditions. nih.govias.ac.in Similarly, the condensation of 2-aminothiophenols with chloroacetyl chloride to form 2-chloromethyl-benzothiazole is completed in minutes with high yield under microwave irradiation. nih.gov This technology is particularly beneficial for constructing benzothiazole libraries efficiently. ias.ac.inmdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Benzothiazole Synthesis

| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| 2-Amino-6-substituted benzothiazole + Benzaldehyde | 4 to 6 hours | 1 to 2 minutes | Yes | semanticscholar.org |

| 2-Aminothiophenol + Aldehyde (PIFA promoted) | Several hours | 2-5 minutes | Yes | nih.govias.ac.in |

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a final product that incorporates portions of all reactants. jocpr.com This approach aligns with green chemistry principles by reducing the number of synthetic steps, minimizing solvent usage and purification procedures, and saving time and resources.

The synthesis of substituted benzothiazoles can be achieved through one-pot procedures. For example, a microwave-assisted, one-pot synthesis of benzothiazole libraries has been developed via the cyclocondensation of 2-aminothiophenols and aldehydes. ias.ac.in While a specific one-pot MCR for this compound is not extensively detailed, the principles can be applied. A hypothetical one-pot reaction could involve the in-situ formation of the 4,7-dichlorobenzothiazole core from 3,6-dichloro-2-aminobenzenethiol and a suitable C1 synthon, followed by the direct introduction of hydrazine without isolating the intermediate. Such a process would represent a significant improvement in synthetic efficiency over traditional multi-step methods.

Catalyst Development for Enhanced Efficiency and Selectivity

The synthesis of 2-hydrazino-1,3-benzothiazole derivatives, including the specific compound this compound, is a critical area of research, with significant efforts directed towards the development of efficient and selective catalytic systems. The introduction of the hydrazino group at the 2-position of the benzothiazole core, particularly on a dichlorinated benzene ring, presents unique synthetic challenges. Modern catalyst development focuses on transition metal-catalyzed cross-coupling reactions and the exploration of greener, metal-free alternatives to enhance reaction rates, improve yields, and control regioselectivity.

Transition metal catalysts, particularly those based on palladium, copper, and ruthenium, have been instrumental in the formation of C-N and C-S bonds, which are crucial steps in the synthesis of the benzothiazole scaffold. acs.orgacs.orgmdpi.comnih.gov For instance, palladium-catalyzed C-H functionalization and intramolecular C-S bond formation have emerged as powerful strategies for constructing the benzothiazole ring from thiobenzanilide (B1581041) precursors. acs.org Copper catalysts are also widely employed, often in conjunction with palladium or as the primary catalyst in Ullmann-type reactions for C-S bond formation. nih.gov Ruthenium-catalyzed reactions have shown promise in the regioselective amination of benzothiazoles, a key step in introducing the hydrazino moiety. acs.org

The table below summarizes various catalytic systems that have been employed for the synthesis of benzothiazole derivatives, which could be adapted for the synthesis of this compound.

| Catalyst System | Substrate/Reactant | Reaction Type | Conditions | Yield (%) | Reference |

| PdCl₂(cod)/CuI/Bu₄NBr | Thiobenzanilide | C-H Functionalization/C-S Cyclization | DMSO/DMF, 120 °C | High | acs.orgmdpi.com |

| [Ru(p-cymene)Cl₂]₂ | 2-Arylbenzo[d]thiazole | C-H Amidation | Solvent, 80 °C | ~80% | acs.org |

| CuBr | 2-Halophenylthiourea | Intramolecular Cyclization | Water, 80 °C | 76-84% | nih.gov |

| SnP₂O₇ | 2-Aminothiophenol and Aldehyde | Condensation | Solvent-free, rt | 87-95% | mdpi.com |

| CBr₄ | Thioamide | Halogen Bond Catalyzed Cyclization | Solvent-free | High | rsc.org |

Purification Methodologies for Research-Grade Purity

Achieving research-grade purity of this compound is paramount for its application in further research and development. The presence of impurities, such as starting materials, by-products, or residual catalysts, can significantly impact the outcome of subsequent reactions or biological assays. Therefore, robust purification methodologies are essential.

Advanced chromatographic techniques are indispensable for the purification of complex organic molecules like this compound. High-performance liquid chromatography (HPLC) and flash chromatography are commonly employed to separate the target compound from impurities with high resolution.

Flash Chromatography is often used as a primary purification step after the reaction work-up. For a polar compound like this compound, a normal-phase silica (B1680970) gel column is typically used. The choice of eluent is critical for achieving good separation. A gradient elution system, starting with a non-polar solvent (e.g., hexane (B92381) or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, dichloromethane, or acetone), is often effective.

High-Performance Liquid Chromatography (HPLC) , particularly preparative HPLC, is employed for final purification to achieve very high purity levels (>98%). Both normal-phase and reversed-phase HPLC can be utilized. For reversed-phase HPLC, a C18 column is common, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The use of Ultra-High-Performance Liquid Chromatography (UHPLC) can offer faster separation times and higher resolution. nih.gov

Recrystallization is a powerful and economical technique for purifying solid compounds. tifr.res.inmt.com The principle relies on the differential solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. The selection of an appropriate solvent is the most critical step. rochester.eduyoutube.com An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should be either very soluble or insoluble at all temperatures.

For a polar, aromatic, and heterocyclic compound like this compound, a variety of solvent systems can be explored. Common choices include polar protic solvents like ethanol (B145695) or methanol, polar aprotic solvents like acetone (B3395972) or acetonitrile, or mixtures of solvents. reddit.com A mixed solvent system, where the compound is soluble in one solvent and insoluble in the other (the anti-solvent), can also be very effective for inducing crystallization.

The following table presents some common solvent systems used for the recrystallization of polar and aromatic heterocyclic compounds, which could be suitable for purifying this compound.

| Solvent System | Comments |

| Ethanol/Water | A common choice for polar compounds. The compound is dissolved in hot ethanol, and water is added as an anti-solvent until turbidity is observed, followed by slow cooling. |

| Acetone/Hexane | Good for moderately polar compounds. The compound is dissolved in a minimum amount of hot acetone, and hexane is added to induce crystallization. |

| Dichloromethane/Hexane | Suitable for compounds with moderate polarity. Dichloromethane provides good solubility, while hexane acts as the anti-solvent. |

| Acetonitrile | Can be a good single-solvent system for compounds with multiple aromatic rings. |

| Toluene | Effective for crystallizing aromatic compounds, which are also prone to sublimation. rochester.edu |

Precipitation is another technique used for purification, where a change in the solvent environment or pH causes the desired compound to selectively precipitate out of the solution, leaving impurities behind.

Scale-Up Considerations for Research Applications

Scaling up the synthesis of this compound from milligram to gram quantities for research applications presents a unique set of challenges that must be carefully addressed. numberanalytics.comrsc.org While the principles of the synthesis remain the same, various factors need to be optimized to ensure safety, efficiency, and reproducibility. rsc.orgresearchgate.net

Reaction Parameters:

Heat Transfer: Exothermic or endothermic reactions that are easily managed on a small scale can become problematic on a larger scale. Efficient stirring and temperature control are crucial to prevent runaway reactions or localized overheating.

Mixing: Ensuring homogenous mixing of reactants and catalysts is more challenging in larger reaction vessels. Inefficient mixing can lead to lower yields and the formation of by-products.

Addition Rates: The rate of addition of reagents, especially for highly reactive species, needs to be carefully controlled to maintain the desired reaction temperature and concentration profiles.

Reagent and Solvent Stoichiometry: The stoichiometry of reactants and the amount of solvent used often need to be re-optimized during scale-up. Simply multiplying the quantities from a small-scale reaction may not be optimal. The concentration of the reaction mixture can affect reaction rates, solubility, and product isolation.

Work-up and Purification:

Extraction: Liquid-liquid extractions can become more cumbersome and may lead to the formation of emulsions on a larger scale.

Chromatography: While flash chromatography is feasible for gram-scale purification, it becomes less practical for multi-gram quantities due to the large amounts of solvent and silica gel required. Crystallization becomes the preferred method for purification on a larger scale.

Filtration and Drying: The handling of larger quantities of solids requires appropriate filtration equipment (e.g., Buchner funnels of suitable size) and efficient drying methods (e.g., vacuum ovens).

Safety Considerations: A thorough risk assessment is essential before scaling up any chemical synthesis. This includes understanding the hazards associated with all reagents and intermediates, potential for exothermic reactions, and proper handling and disposal of waste.

Chemical Transformations and Derivatization Studies

Reactivity of the Hydrazino Moiety

The exocyclic hydrazino group (-NHNH₂) is a potent nucleophile and serves as the primary site for a variety of condensation and addition reactions. This reactivity is the cornerstone for constructing more complex molecular architectures.

The condensation of 4,7-Dichloro-2-hydrazino-1,3-benzothiazole with various aldehydes and ketones is a straightforward and efficient method to produce the corresponding hydrazones, a subclass of Schiff bases. nih.govuobaghdad.edu.iq This reaction typically proceeds by heating the reactants in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of acid (e.g., glacial acetic acid). uobaghdad.edu.iqresearchgate.net The terminal nitrogen atom of the hydrazino group acts as the nucleophile, attacking the electrophilic carbonyl carbon. Subsequent dehydration yields the stable C=N double bond characteristic of a hydrazone. uobaghdad.edu.iq

These reactions are general and can be performed with a wide range of aromatic and aliphatic carbonyl compounds, allowing for the introduction of diverse substituents. alayen.edu.iq The resulting (4,7-dichlorobenzothiazol-2-yl)hydrazones are valuable precursors for further synthetic modifications.

Table 1: Synthesis of Hydrazones from this compound

| Reactant (Aldehyde/Ketone) | Resulting Hydrazone Product |

| Benzaldehyde | N'-(phenylmethylene)-4,7-dichloro-1,3-benzothiazol-2-ylhydrazine |

| 4-Hydroxyacetophenone | N'-(1-(4-hydroxyphenyl)ethylidene)-4,7-dichloro-1,3-benzothiazol-2-ylhydrazine |

| Vanillin (4-hydroxy-3-methoxybenzaldehyde) | N'-(4-hydroxy-3-methoxybenzylidene)-4,7-dichloro-1,3-benzothiazol-2-ylhydrazine |

Cyclocondensation Reactions with Carbonyl Compounds

The hydrazino moiety, with its two nitrogen atoms, is an ideal building block for forming five-membered heterocyclic rings through cyclocondensation reactions, particularly with 1,3-dicarbonyl compounds. The Knorr pyrazole (B372694) synthesis and related multicomponent reactions are classic examples of this transformation. beilstein-journals.org

When this compound is treated with a β-dicarbonyl compound, such as acetylacetone (B45752) (2,4-pentanedione), a sequential condensation occurs. One nitrogen atom reacts with one carbonyl group, and the second nitrogen reacts with the other, leading to the formation of a pyrazole ring after dehydration. beilstein-journals.orgresearchgate.net This reaction provides a direct route to 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,7-dichloro-1,3-benzothiazole. The reaction conditions and the nature of the dicarbonyl substrate can be varied to produce a library of substituted pyrazole derivatives. beilstein-journals.org

Table 2: Cyclocondensation with β-Dicarbonyl Compounds

| β-Dicarbonyl Reactant | Resulting Heterocyclic System | Product Name |

| Acetylacetone (2,4-Pentanedione) | Pyrazole | 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,7-dichloro-1,3-benzothiazole |

| Ethyl Acetoacetate | Pyrazolone | 4,7-dichloro-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-1,3-benzothiazole |

| Diethyl Malonate | Pyrazolidinedione | 4,7-dichloro-2-(3,5-dioxopyrazolidin-1-yl)-1,3-benzothiazole |

Reactions with Isocyanates and Isothiocyanates

The nucleophilic nature of the hydrazino group facilitates addition reactions with heterocumulenes like isocyanates (R-N=C=O) and isothiocyanates (R-N=C=S). The reaction involves the attack of the terminal nitrogen of the hydrazine (B178648) onto the central electrophilic carbon of the isocyanate or isothiocyanate.

This reaction yields semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives, respectively. These products are stable and can be isolated, serving as important intermediates for the synthesis of other heterocyclic systems, such as triazoles and thiadiazoles.

Reactions Involving the Benzothiazole (B30560) Ring System

While the hydrazino group is the more reactive site for many transformations, the benzothiazole ring itself can also participate in chemical reactions, although the conditions required are often more forcing.

The benzene (B151609) portion of the benzothiazole ring can undergo electrophilic aromatic substitution. However, the reactivity and regioselectivity are heavily influenced by the existing substituents. The two chlorine atoms are deactivating and ortho-, para-directing. The fused thiazole (B1198619) ring is also a deactivating group. Therefore, forcing conditions are typically required for reactions like nitration or halogenation. The substitution is expected to occur at the C-5 or C-6 positions, though steric hindrance and electronic effects make predicting the major product complex without experimental data. Studies on related benzothiadiazole systems have explored such substitutions. rsc.org

The chlorine atoms on the benzothiazole ring are generally unreactive toward nucleophilic aromatic substitution. However, under specific conditions, such as high temperatures or the presence of a strong electron-withdrawing group activating the ring, displacement of a chlorine atom by a potent nucleophile may be possible. smolecule.com This provides a potential, albeit challenging, route to introduce other functional groups onto the benzene moiety of the molecule. smolecule.com

Combinatorial Chemistry Approaches for Library Generation

The this compound scaffold is an excellent starting point for the generation of chemical libraries using combinatorial chemistry principles. The high reactivity and selectivity of the hydrazine group make it an ideal anchor for derivatization.

The most straightforward approach is the formation of a hydrazone library. Hydrazones are formed through the simple condensation reaction between the hydrazine moiety and a wide array of aldehydes and ketones. This reaction is typically high-yielding and proceeds under mild conditions, making it amenable to high-throughput parallel synthesis. By reacting this compound with a diverse collection of commercially available carbonyl compounds, a large library of N'-(aryl/alkyl-idene)-4,7-dichloro-1,3-benzothiazol-2-yl-hydrazines can be rapidly generated.

This strategy allows for the systematic exploration of the chemical space around the benzothiazole core. The diversity of the library can be controlled by the selection of the carbonyl building blocks, introducing various substituents (R¹ and R²) that can modulate the steric and electronic properties of the final compounds. Such libraries are valuable assets in screening programs for the discovery of new bioactive molecules.

Table 3: Illustrative Combinatorial Library of Hydrazones from this compound

| Carbonyl Compound (R¹-CO-R²) | R¹ | R² | Product Class |

| Benzaldehyde | Phenyl | H | Arylidene Hydrazine |

| 4-Nitrobenzaldehyde | 4-Nitrophenyl | H | Arylidene Hydrazine |

| 2-Furaldehyde | 2-Furyl | H | Heteroarylidene Hydrazine |

| Acetone (B3395972) | Methyl | Methyl | Alkylidene Hydrazine |

| Cyclohexanone | \multicolumn{2}{c}{-(CH₂)₅-} | Cycloalkylidene Hydrazine |

Structure Activity Relationship Sar Methodologies and Principles

Design Principles for Modulating Molecular Interactions

The design of derivatives of 4,7-dichloro-2-hydrazino-1,3-benzothiazole is guided by principles aimed at optimizing interactions with biological targets. The core benzothiazole (B30560) ring, substituted with a hydrazino group at the 2-position and chlorine atoms at the 4 and 7 positions, serves as a key scaffold. smolecule.com The presence of the dichloro-substituted benzothiazole moiety is a crucial structural feature that influences its chemical reactivity and biological activity. smolecule.com

Key molecular interaction principles for this scaffold include:

Hydrogen Bonding: The hydrazino group (-NHNH2) is a significant hydrogen bond donor and acceptor, allowing for critical interactions with amino acid residues in the active sites of target enzymes. researchgate.net

Halogen Bonding: The chlorine atoms at the 4 and 7 positions can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and specificity. The presence of halogen atoms is often considered an essential requirement for the biological activity of benzothiazole derivatives. nih.gov

π-π Stacking: The aromatic benzothiazole ring system can engage in π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) within a protein's binding pocket.

Interaction studies have indicated that this compound can bind to the active sites of enzymes such as dihydroorotase, inhibiting their function. smolecule.com Its transport into cells is thought to be facilitated by specific transporters, allowing it to reach its intracellular targets. smolecule.com

Systematic Chemical Modification Strategies

Systematic modification of the this compound scaffold is a primary strategy for exploring the SAR and developing analogs with improved activity. This involves altering specific parts of the molecule and assessing the impact on its biological effects.

The hydrazino group at the 2-position is a common site for chemical modification. chemicalpapers.com Its reactivity allows for the synthesis of a wide range of derivatives, such as hydrazones, by reacting it with various aldehydes and ketones. researchgate.net These modifications can significantly impact the molecule's properties:

Steric Hindrance: Introducing bulky substituents on the terminal nitrogen of the hydrazino group can influence the molecule's orientation within a binding site.

Lipophilicity: The nature of the substituent can modulate the compound's lipophilicity, which is crucial for its pharmacokinetic profile.

For example, the synthesis of 2-(2-(4-aryloxybenzylidene)hydrazinyl)benzothiazole derivatives and their subsequent QSAR analysis revealed the importance of the substituents on the benzylidene ring for biological activity. nih.gov Similarly, creating hydrazide derivatives by reacting 2-hydrazinobenzothiazole (B1674376) with various esters has been explored to generate compounds with potential antibacterial activity. researchgate.net

Table 1: Examples of Modifications on the Hydrazino Group of the Benzothiazole Scaffold

| Starting Material | Reactant | Resulting Functional Group | Reference |

| 2-Hydrazinobenzothiazole | Dicarboxylic acid anhydrides | N'-Substituted monohydrazides | chemicalpapers.com |

| 2-Hydrazinobenzothiazole | Various aromatic aldehydes | Azomethine derivatives (Schiff bases) | researchgate.net |

| 2-Hydrazinobenzothiazole | Esters and amino esters | Benzothiazole hydrazide derivatives | researchgate.net |

The position and nature of halogen substituents on the benzothiazole ring are critical determinants of biological activity. The 4,7-dichloro substitution pattern in the parent compound is a key feature. smolecule.com

Positional Isomers: The specific placement of the chlorine atoms (e.g., 4,7- vs. 5,6- or other dichlorination patterns) can drastically alter the electronic distribution and steric profile of the benzothiazole ring. This, in turn, affects how the molecule fits into and interacts with its biological target. researchgate.net

Halogen Type: Replacing chlorine with other halogens (fluorine, bromine, iodine) can modulate factors like lipophilicity, polarizability, and the ability to form halogen bonds, thereby fine-tuning the compound's activity. Studies on related heterocyclic compounds have consistently shown that the presence and position of halogens are crucial for potency. nih.govmdpi.com For example, the synthesis of 4,6,7-trichloro-2-hydrazino-1,3-benzothiazole highlights the exploration of poly-halogenated analogs. nih.gov

The enhanced reactivity and unique biological activities of this compound are directly attributed to this specific dichlorination pattern. smolecule.com

Altering the core heterocyclic ring system is a more advanced strategy in medicinal chemistry to improve compound properties.

Ring System Modification: This could involve changing the benzothiazole core to other bicyclic systems like benzimidazole, benzoxazole, or quinoline (B57606) to explore different spatial arrangements and electronic properties while maintaining key interaction points.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational methodology that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models use molecular descriptors to quantify structural features and relate them to activity through mathematical equations.

For benzothiazole derivatives, QSAR models are developed to predict the biological activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogs. nih.gov The process involves generating a dataset of compounds with known activities, calculating relevant molecular descriptors, and then using statistical methods like multiple linear regression (MLR) to build the model. nih.gov

The selection of appropriate molecular descriptors is a critical step in developing a robust QSAR model. nih.gov These descriptors are numerical values that represent the physicochemical and structural properties of a molecule. ucsb.edu For a compound like this compound and its analogs, a variety of descriptors are considered:

Constitutional Descriptors: These are the most basic descriptors and include molecular weight, number of atoms, number of rings, and number of hydrogen bond donors/acceptors. ucsb.edu

Topological Descriptors: These describe the connectivity of atoms within the molecule, such as molecular connectivity indices.

Electronic Descriptors: These quantify the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity. nih.govucsb.edu

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can provide detailed information about the electronic structure, partial charges on atoms, and dipole moments. ucsb.edu

The process often involves calculating a large number of descriptors and then using variable selection techniques to identify the subset that provides the most statistically significant correlation with biological activity. nih.govyoutube.com This helps to avoid overfitting the model and ensures its predictive power.

Table 2: Common Descriptor Classes in QSAR Studies of Heterocyclic Compounds

| Descriptor Class | Examples | Relevance | Reference |

| Constitutional | Molecular Weight (MW), Number of H-Bond Acceptors (HBA) | Relates to size and basic binding potential | nih.govucsb.edu |

| Electronic | HOMO/LUMO Energies (ELUMO) | Relates to chemical reactivity and stability | nih.govucsb.edu |

| Lipophilicity | LogP | Describes solubility and membrane permeability | nih.govucsb.edu |

| Quantum Chemical | Partial charges, Dipole moment | Describes electronic distribution and polarity | ucsb.edu |

Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. For benzothiazole derivatives, various QSAR models have been developed to predict their efficacy as anticancer, anthelmintic, and anti-inflammatory agents.

These models are typically built using multiple linear regression (MLR), comparative molecular field analysis (CoMFA), or comparative molecular similarity indices analysis (CoMSIA). For example, a group-based QSAR (GQSAR) study on 41 benzothiazole derivatives as potential anticancer agents revealed the importance of hydrophobic groups at the R1 position for enhanced activity. One of the developed models is represented by the following equation:

pEC50 = 0.0025 – 21.8771 (±1.8775) R1-DeltaEpsilonC – 0.0169 (±0.0025) R1-XKHydrophilicArea + 0.5092 (±0.1015) R2-6 Chain Count

This model demonstrated good statistical significance with a squared correlation coefficient (r²) of 0.81 and a predictive squared correlation coefficient (pred_r²) of 0.70.

Validation of these models is a critical step to ensure their reliability. This is often done through internal validation (e.g., leave-one-out cross-validation, q²) and external validation using a test set of compounds that were not used in the model development. A 3D-QSAR study on benzothiazole derivatives as p56lck inhibitors reported a q² of 0.710 and an r² of 0.966 for the CoMFA model, indicating a robust and predictive model. Similarly, a QSAR model for anthelmintic benzothiazole derivatives showed a high squared correlation coefficient (r²) of 0.8004 and a cross-validated squared correlation coefficient (Q²) of 0.6597.

Table 1: Statistical Evaluation of a GQSAR Model for Anticancer Benzothiazole Derivatives

| Parameter | Value | Description |

|---|---|---|

| r² | 0.81 | Squared correlation coefficient, indicating the goodness of fit of the model. |

| q² | 0.75 | Cross-validated correlation coefficient, indicating the internal predictive ability of the model. |

| pred_r² | 0.70 | Predictive squared correlation coefficient for the external test set, indicating the external predictive ability of the model. |

| n | 28 | Number of compounds in the training set. |

Data sourced from a GQSAR study on benzothiazole derivatives.

Ligand Efficiency and Lipophilic Efficiency Concepts in Design

Ligand efficiency (LE) and lipophilic efficiency (LipE) are important metrics in modern drug design, helping to optimize lead compounds. LE relates the binding affinity of a molecule to its size (number of heavy atoms), while LipE relates potency to the lipophilicity of the compound. These concepts are crucial for developing drugs with favorable pharmacokinetic properties.

The application of these principles to the design of benzothiazole derivatives aims to maximize potency while maintaining drug-like properties. For instance, in the development of anticancer agents, it is not only important to enhance the binding affinity to the target but also to ensure that the molecule has appropriate solubility and permeability, which are influenced by its lipophilicity.

While specific LE and LipE data for this compound is not available, the general principles are widely applied in the optimization of benzothiazole-based drug candidates. The goal is to identify structural modifications that lead to a significant increase in potency without a proportional increase in molecular weight or lipophilicity. The two chlorine atoms on the benzene (B151609) ring of this compound would significantly influence its lipophilicity and, consequently, its LipE.

Table 2: Key Concepts in Ligand and Lipophilic Efficiency

| Metric | Formula | Description |

|---|---|---|

| Ligand Efficiency (LE) | ΔG / N | Binding energy per non-hydrogen atom. |

| Lipophilic Efficiency (LipE) | pIC50 - logP | The difference between the negative logarithm of the half-maximal inhibitory concentration and the logarithm of the partition coefficient. |

These are general formulas and concepts applied in drug design.

Molecular and Biochemical Mechanistic Investigations in Vitro and in Silico

Target Identification and Validation Strategies

Identifying the specific molecular targets of a bioactive compound is crucial for understanding its mechanism of action. Various strategies are employed to achieve this, ranging from proteomics-based approaches to functional genomics screens.

Proteomics-Based Approaches (e.g., Affinity Proteomics, Chemical Proteomics)

Chemical proteomics is a powerful methodology for identifying the protein targets of small molecules. This approach typically involves immobilizing a derivative of the compound of interest onto a solid support, such as beads, and then incubating it with cell lysates. Proteins that bind to the immobilized compound are then isolated, identified by mass spectrometry, and validated as potential targets.

For instance, in studies of other pharmacologically active agents, derivatives are designed with linkers suitable for attachment to a matrix. These derivatives are then used in pull-down experiments with cell lysates. The proteins that specifically bind to the compound are then identified. This method allows for the identification of both high-affinity primary targets and lower-affinity off-targets, providing a comprehensive view of the compound's interactome. While no specific chemical proteomics data for 4,7-Dichloro-2-hydrazino-1,3-benzothiazole is publicly available, this methodology represents a key strategy for its future target identification.

Functional Genomics Screens

Functional genomics screens, such as those using CRISPR-Cas9 or siRNA technologies, offer an alternative and complementary approach to target identification. These screens involve systematically perturbing the expression of genes in a cell population and then assessing the impact of these perturbations on the cells' sensitivity to the compound of interest.

A notable example is the use of a whole-genome CRISPRi (interference) screen to identify the cellular targets of benzothiazole-rhodacyanines. nih.govacs.org This screen confirmed that members of the Hsp70 chaperone family are the primary targets of these compounds. nih.govacs.org In such a screen, a library of guide RNAs targeting all genes in the genome is introduced into a cell line, and the cells are then treated with the compound. Genes whose knockdown confers resistance or sensitivity to the compound are identified by sequencing the guide RNA population. google.com

Enzyme Inhibition and Receptor Binding Studies (In Vitro)

Once potential targets are identified, in vitro enzyme inhibition and receptor binding studies are essential to confirm and characterize the interaction between the compound and its target protein(s).

Assay Development and Optimization for Specific Protein Targets

The development of robust and sensitive assays is the first step in characterizing a compound's effect on a specific protein. For enzymes, this often involves monitoring the conversion of a substrate to a product. For instance, the bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, are known targets of some benzothiazole (B30560) derivatives. nih.gov Assays for these enzymes can measure their ATPase activity or their ability to supercoil or relax DNA. nih.gov

For example, a DNA gyrase ATPase assay would typically include the purified enzyme, ATP, and the compound being tested. The inhibition of ATP hydrolysis is then measured, often using a coupled-enzyme system that produces a detectable signal. nih.gov Similarly, a DNA supercoiling assay would involve incubating the enzyme with relaxed plasmid DNA and the test compound, followed by analysis of the DNA topology by agarose (B213101) gel electrophoresis. nih.gov

Another known target of some antimicrobial benzothiazoles is dihydroorotase, an enzyme in the pyrimidine (B1678525) biosynthesis pathway. mdpi.comdntb.gov.uaresearchgate.netresearchgate.netnih.gov An assay for this enzyme would measure its ability to convert its substrate, and inhibition would be quantified in the presence of the test compound. mdpi.comdntb.gov.uaresearchgate.netresearchgate.netnih.gov

Kinetic and Thermodynamic Binding Characterization

Beyond simple inhibition, it is important to understand the kinetics and thermodynamics of the interaction. This includes determining the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). These parameters provide deeper insights into how the compound interacts with the enzyme and its substrate.

Molecular Docking and Dynamics Simulations

In silico techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for visualizing and understanding the binding of a ligand to its target protein at an atomic level.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For benzothiazole derivatives, docking studies have been used to investigate their binding to the active sites of enzymes like E. coli dihydroorotase and DNA gyrase. mdpi.comdntb.gov.uaresearchgate.netresearchgate.netresearchgate.netbohrium.com For instance, docking studies of benzothiazole derivatives with dihydroorotase have suggested that they can form hydrogen bonds with active site residues such as LEU222 and ASN44. mdpi.comdntb.gov.uaresearchgate.netresearchgate.net

Molecular dynamics simulations can then be used to study the stability of the docked complex over time and to analyze the detailed interactions between the ligand and the protein. For example, MD simulations of benzothiazole-based DNA gyrase inhibitors have been used to analyze the contribution of different parts of the molecule to the binding affinity. rsc.org These computational approaches can guide the design of more potent and selective inhibitors. A study on benzothiazole-based DNA gyrase B inhibitors explored a wide chemical space, and molecular docking was instrumental in understanding the structure-activity relationships. acs.org

Interactive Data Table: Examples of Benzothiazole Derivatives and their Investigated Targets

| Compound Class | Investigated Target(s) | Key Findings | References |

| Benzothiazole Ethyl Urea Derivatives | DNA Gyrase, Topoisomerase IV | Potent inhibition of ATPase activity (IC50 < 0.1 µg/ml). | nih.gov |

| Benzothiazole-Rhodacyanines | Hsp70 Family Proteins | Confirmed as cellular targets by CRISPRi screen. | nih.govacs.org |

| Various Benzothiazole Derivatives | E. coli Dihydroorotase | Inhibition of enzyme activity; potential hydrogen bonding with active site residues. | mdpi.comdntb.gov.uaresearchgate.netresearchgate.netnih.gov |

| Benzothiazole-based Pyrrolamides | DNA Gyrase B | Systematic exploration of chemical space to improve antibacterial activity. | acs.org |

Protein-Ligand Interaction Analysis and Binding Site Prediction

Detailed protein-ligand interaction studies and specific binding site predictions for this compound are not extensively documented in publicly available scientific literature. However, preliminary research indicates that this compound exhibits inhibitory activity against certain enzymes. Notably, it has been shown to inhibit dihydroorotase and peptide deformylase. smolecule.com The binding mechanisms are thought to involve the interaction of the compound with the active sites of these enzymes, leading to the inhibition of their catalytic functions. smolecule.com

While specific amino acid interactions and detailed binding poses for this compound are yet to be fully elucidated, studies on structurally related benzothiazole derivatives can offer some insights. For instance, various benzothiazole compounds have been investigated for their interactions with enzymes such as GABA-aminotransferase, where hydrogen bonding and hydrophobic interactions play a crucial role in binding. wjarr.com It is plausible that the dichloro-substituents and the hydrazino group of this compound are key determinants in its binding affinity and selectivity towards its target proteins. Further computational and experimental studies are necessary to map the precise interaction patterns of this compound.

Conformational Dynamics and Stability Assessment

The conformational dynamics and stability of this compound have not been the subject of dedicated published research. Understanding the conformational flexibility of this molecule is crucial as it dictates how the molecule can adapt its shape to fit into a protein's binding pocket. Molecular mechanics and superimposition studies on other heterocyclic compounds have been used to determine biologically active conformations. nih.gov

The stability of the benzothiazole core is a known factor in its biological activity. The addition of dichloro and hydrazino groups to the benzothiazole scaffold will influence its electronic distribution and steric properties, which in turn affect its stability and reactivity. The development of detailed molecular models and the application of molecular dynamics simulations would be invaluable in assessing the conformational landscape and the stability of this compound in different environments.

In Silico ADMET Prediction for Research Prioritization (excluding clinical relevance)

For related benzothiazole derivatives, in silico tools have been used to predict physicochemical properties and drug-likeness. researchgate.net These studies often analyze parameters such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to assess potential oral bioavailability and membrane permeability. The presence of two chlorine atoms in this compound would likely increase its lipophilicity, which could influence its absorption and distribution properties. The hydrazino group, on the other hand, can participate in hydrogen bonding, affecting its solubility and interaction with biological targets.

To prioritize this compound for further research, a detailed in silico ADMET analysis would be required. This would involve the use of various computational models to predict its absorption potential, distribution to various tissues, metabolic pathways, and potential for excretion, as well as to flag any potential liabilities for further investigation.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of benzothiazole (B30560) derivatives. DFT calculations, often utilizing functionals like B3LYP, are employed to predict molecular geometries, electronic distributions, and reactivity.

The optimization of the molecular geometry of 4,7-Dichloro-2-hydrazino-1,3-benzothiazole is the foundational step in computational analysis. This process seeks the lowest energy conformation of the molecule, providing key information on bond lengths, bond angles, and dihedral angles. For similar benzothiazole derivatives, conformational analysis has been performed by systematically rotating specific dihedral angles to identify the most stable conformers. This analysis is crucial as the molecular conformation can significantly influence its chemical behavior and biological activity.

While a specific study detailing the optimized geometrical parameters for this compound is not available in the searched literature, studies on related benzothiazole structures provide expected values. For instance, in a study of other benzothiazole derivatives, the conformation was analyzed by varying the dihedral angle between the benzothiazole ring and an adjacent phenyl ring.

Table 1: Representative Optimized Geometrical Parameters for a Benzothiazole Derivative (Illustrative) This table is illustrative and not specific to this compound, as specific data was not found in the search results.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (aromatic) | 1.39 - 1.41 | 118 - 121 | - |

| C-N | 1.31 - 1.40 | 120 - 125 | - |

| C-S | 1.76 - 1.78 | 88 - 92 | - |

| N-N | 1.35 - 1.40 | - | - |

| C-Cl | 1.73 - 1.75 | - | - |

| C-C-N | - | 122 - 125 | - |

| C-S-C | - | 89 - 91 | - |

| C-N-C | - | 108 - 110 | - |

| H-N-N | - | 115 - 118 | - |

| Dihedral (Ring-Substituent) | - | - | 0 - 180 |

Note: Data is generalized from studies on similar benzothiazole structures.

The electronic properties of a molecule are critical to understanding its reactivity and interaction with other molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

The Molecular Electrostatic Potential (MESP) map is another vital tool that illustrates the charge distribution on the molecule's surface. The MESP map helps to identify electrophilic and nucleophilic sites, with red regions indicating negative potential (electron-rich) and blue regions indicating positive potential (electron-poor). In benzothiazole derivatives, the nitrogen atoms and the hydrazine (B178648) group are typically electron-rich regions, while the hydrogen atoms are electron-poor.

For this compound, the chlorine atoms would also be expected to be electron-rich sites. The HOMO is likely to be localized on the electron-donating hydrazine group and the benzothiazole ring, while the LUMO may be distributed over the aromatic system.

Table 2: Calculated Electronic Properties for a Representative Benzothiazole Derivative (Illustrative) This table is illustrative and not specific to this compound, as specific data was not found in the search results.

| Parameter | Energy (eV) |

| HOMO Energy | -6.0 to -6.5 |

| LUMO Energy | -1.5 to -2.0 |

| HOMO-LUMO Gap | 4.0 to 4.5 |

Note: Data is generalized from studies on similar benzothiazole structures.

Table 3: Global Reactivity Descriptors (Illustrative) This table is illustrative and not specific to this compound, as specific data was not found in the search results.

| Descriptor | Formula | Typical Value Range |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.75 to -4.25 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 to 2.25 eV |

| Global Electrophilicity Index (ω) | μ2 / (2η) | 3.0 to 4.0 eV |

Note: Data is generalized from studies on similar benzothiazole structures.

Spectroscopic Property Predictions (Theoretical)

Computational methods are also employed to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation.

Theoretical calculations of vibrational frequencies provide a simulated IR and Raman spectrum. These simulations are instrumental in assigning the vibrational modes observed in experimental spectra. For benzothiazole derivatives, characteristic vibrational frequencies include N-H stretching of the hydrazine group, C=N stretching of the thiazole (B1198619) ring, and C-Cl stretching.

Table 4: Calculated Vibrational Frequencies for a Representative Benzothiazole Derivative (Illustrative) This table is illustrative and not specific to this compound, as specific data was not found in the search results.

| Vibrational Mode | Calculated Wavenumber (cm-1) |

| N-H Stretch | 3300 - 3400 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C=N Stretch | 1600 - 1650 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-Cl Stretch | 700 - 800 |

Note: Data is generalized from studies on similar benzothiazole structures.

Theoretical calculations of NMR chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method, are a powerful tool for structural elucidation. By predicting the 1H and 13C NMR spectra, researchers can confirm the molecular structure and assign the resonances observed in experimental NMR. For this compound, the chemical shifts of the aromatic protons and carbons, as well as the protons of the hydrazine group, would be of particular interest.

While specific calculated NMR data for this compound was not found, studies on similar compounds show a good correlation between calculated and experimental chemical shifts.

UV-Visible Absorption and Emission Spectra Predictions

There is no specific published data detailing the theoretical prediction of UV-Visible absorption and emission spectra for this compound.

Computational chemistry frequently employs methods like Time-Dependent Density Functional Theory (TD-DFT) to predict the electronic absorption spectra of molecules. These calculations help in understanding the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For benzothiazole derivatives, substituents are known to modulate the HOMO-LUMO energy gap, which in turn affects the absorption wavelengths. However, specific simulated spectral data for this compound, which would detail predicted λmax values and oscillator strengths, are not available in the reviewed literature.

Advanced Simulation Techniques

Molecular Dynamics Simulations for Solvent and Protein Effects

No specific molecular dynamics (MD) simulation studies focused on this compound are documented in the available scientific literature.

MD simulations are a powerful tool for investigating the dynamic behavior of a molecule in various environments, such as in a solvent or interacting with a biological target like a protein. These simulations can reveal information about the stability of a compound in a protein's active site, conformational changes, and key intermolecular interactions. While MD simulations have been performed on other benzothiazole derivatives to explore their potential as enzyme inhibitors, similar analyses for this compound have not been published.

Free Energy Perturbation Methods

There are no available research articles applying free energy perturbation (FEP) methods to this compound.

FEP is a rigorous computational method used to calculate the relative binding affinities of a series of ligands to a protein. This technique is valuable in drug discovery for predicting how modifications to a lead compound, such as the addition of chloro and hydrazine groups, will affect its binding potency. The application of FEP requires significant computational resources and is typically performed on well-characterized ligand-protein systems. The absence of such studies for this compound indicates a gap in the computational characterization of its interactions with potential biological targets.

Analytical Methodologies for Research and Characterization

Advanced Spectroscopic Techniques for Structural Elucidation

Detailed analysis using advanced spectroscopic techniques is essential for confirming the molecular structure of a compound. However, no specific spectral data for 4,7-Dichloro-2-hydrazino-1,3-benzothiazole has been found in the reviewed literature.

High-Resolution NMR Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the carbon-hydrogen framework of a molecule. Data from ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, would provide specific chemical shifts (δ), coupling constants (J), and correlations to map out the precise arrangement of atoms. This information is not available.

Mass Spectrometry (MS and LC-MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry would confirm the molecular formula (C₇H₅Cl₂N₃S). Analysis of the fragmentation pattern would further help in confirming the structure. This data has not been located.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule based on the vibrations of chemical bonds. The IR spectrum for this compound would be expected to show characteristic absorption bands for N-H (hydrazine), C=N, C-Cl, and aromatic ring vibrations. Specific wavenumber data from experimental analysis is not available.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, which is related to its conjugation and chromophores. The absorption maxima (λmax) for this compound are not documented in the available literature.

X-ray Crystallography for Solid-State Structure Determination

For crystalline solids, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement, bond lengths, and bond angles. There are no published crystal structure reports for this compound.

Chromatographic Methods for Purity and Identity Confirmation

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for assessing the purity of a compound and confirming its identity against a reference standard. No published chromatograms or retention data for this compound could be found.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. For benzothiazole (B30560) derivatives, reverse-phase HPLC (RP-HPLC) is the most common modality, separating analytes based on their hydrophobicity. vcu.edu

Research Findings: In the analysis of this compound and related structures, RP-HPLC methods are developed to ensure purity and monitor reaction progress. A typical setup involves a non-polar stationary phase (like a C18 column) and a polar mobile phase. The separation is achieved by gradient elution, where the composition of the mobile phase is varied over time to effectively resolve the compound of interest from impurities and starting materials.

The hydrazine (B178648) moiety (-NHNH2) can sometimes present challenges in chromatography. In certain applications, derivatization of the hydrazine group is performed prior to HPLC analysis to improve peak shape and detection sensitivity. rasayanjournal.co.in For instance, hydrazine can be reacted with aldehydes, such as salicylaldehyde, to form a stable hydrazone derivative that exhibits strong UV absorbance, facilitating detection at low concentrations. rasayanjournal.co.in

Detection is commonly performed using a UV-Vis detector. Benzothiazole rings exhibit strong absorbance in the UV region, typically between 250 and 325 nm. ucdavis.edu The specific wavelength is optimized to maximize the signal for the analyte while minimizing interference from the matrix.

Table 1: Illustrative RP-HPLC Parameters for Benzothiazole Derivative Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm | Provides a non-polar stationary phase for hydrophobic interaction-based separation. |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water (often with 0.1% formic or acetic acid) | The gradient allows for the elution of compounds with a wide range of polarities. Acid improves peak shape and ionization for MS detection. sielc.com |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale separations. |

| Detection | UV at 250-325 nm | Benzothiazole derivatives show strong absorbance in this range, allowing for sensitive detection. ucdavis.edu |

| Column Temp. | 30 °C | Maintains consistent retention times and separation efficiency. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly suited for the analysis of volatile and thermally stable compounds. nih.gov

Research Findings: The analysis of benzothiazole derivatives by GC-MS is a well-established technique for identification and quantification in various matrices. nih.gov For this compound, the sample is first vaporized in an injector and then separated on a capillary column, typically with a non-polar stationary phase like a 5% phenyl-polysiloxane (e.g., SPB-5). ucdavis.edu

The temperature of the GC oven is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase. After separation, the molecules enter the mass spectrometer, where they are ionized (commonly by electron impact) and fragmented. The resulting mass spectrum, a unique fingerprint based on the mass-to-charge ratio of the fragments, allows for unambiguous identification of the compound. For chlorinated compounds like this compound, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) provides a distinctive signature in the mass spectrum, aiding in its identification.

Due to the presence of the polar hydrazino group, which contains active hydrogens, derivatization may be necessary to improve the compound's volatility and thermal stability, preventing peak tailing and improving chromatographic resolution.

Table 2: Representative GC-MS Parameters for Benzothiazole Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., SPB-5) | Standard capillary column for separating a wide range of semi-volatile organic compounds. ucdavis.edu |

| Carrier Gas | Helium | Inert gas used to carry the sample through the column. |

| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the sample. ucdavis.edu |

| Oven Program | Initial temp 60°C, ramp to 280°C | Temperature gradient separates compounds based on their volatility. |

| Ionization Mode | Electron Impact (EI), 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |

| Detector | Quadrupole Mass Analyzer | Scans a range of mass-to-charge ratios to generate a mass spectrum for compound identification. |

Elemental Analysis and Microanalysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. It provides the percentage by mass of each element (typically Carbon, Hydrogen, Nitrogen, and Sulfur) present in the molecule. This data is used to confirm the empirical formula of a newly synthesized compound, which, when combined with molecular weight information from mass spectrometry, can establish the molecular formula.

Research Findings: For novel benzothiazole derivatives, elemental analysis is a critical step in their characterization. uobasrah.edu.iquobaghdad.edu.iq The experimentally determined percentages of C, H, and N are compared against the theoretically calculated values based on the proposed chemical structure. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's identity and purity. For this compound (C₇H₅Cl₂N₃S), the analysis would confirm the presence and relative amounts of these key elements.

Table 3: Theoretical vs. Found Elemental Composition for a Dichlorinated Benzothiazole Derivative This table presents the theoretical data for the subject compound and illustrative "found" data typical for a closely related, purified research compound to demonstrate the methodology.

| Element | Theoretical % (for C₇H₅Cl₂N₃S) | Found % (Illustrative) |

|---|---|---|

| Carbon (C) | 35.91% | 36.15% |

| Hydrogen (H) | 2.15% | 2.25% |

| Nitrogen (N) | 17.95% | 17.81% |

The data presented in such an analysis is crucial for publications and patent applications as definitive proof of the synthesized compound's composition. uobasrah.edu.iq

Emerging Research Areas and Future Directions

Development of Chemical Probes Based on 4,7-Dichloro-2-hydrazino-1,3-benzothiazole

The benzothiazole (B30560) core is a well-established fluorophore in the design of chemical sensors for a wide array of analytes, including ions and biomolecules. researchgate.net Derivatives of benzothiazole are noted for their favorable photophysical properties, such as high quantum yields and large Stokes shifts. researchgate.net The development of probes based on the this compound scaffold is a promising area of research, leveraging the intrinsic fluorescence of the benzothiazole ring system and the reactive nature of the hydrazino group.

The hydrazino (-NHNH2) group can act as a specific reaction site for certain analytes. For instance, hydrazine (B178648) itself is a highly toxic environmental pollutant, and fluorescent probes are crucial for its detection. rsc.orgmdpi.com Benzothiazole-based probes have been designed to detect hydrazine with high selectivity and sensitivity, often through a "turn-on" fluorescence mechanism initiated by a reaction with the probe molecule. rsc.orgresearchgate.net Theoretical studies on benzothiazole-based probes have been used to investigate the influence of different functional groups on their photophysical properties and to design probes with enhanced performance, such as larger Stokes shifts. nih.gov

The this compound structure is a prime candidate for creating novel chemical probes. The hydrazino group provides a nucleophilic center that can react with specific analytes, such as aldehydes or ketones, leading to a detectable change in fluorescence. The electron-withdrawing chloro groups can modulate the electronic properties of the benzothiazole core, potentially enhancing the probe's sensitivity and shifting its emission wavelength. Research in this area would involve synthesizing derivatives where the hydrazino group is poised to react selectively, leading to new sensors for environmental monitoring and biological imaging. researchgate.netnih.gov

| Probe Base Structure | Target Analyte | Sensing Mechanism | Potential Application |

|---|---|---|---|

| Benzothiazole-Coumarin Conjugate | Hydrazine | Hydrazine-induced lactone ring-opening and cleavage of dicyanovinyl group. rsc.org | Environmental water monitoring, vapor phase detection, and live cell imaging. rsc.org |

| 2-Hydrazinobenzothiazole (B1674376) Schiff's Base | Cyanide Ions (CN⁻) | Deprotonation followed by Intramolecular Charge Transfer (ICT). nih.gov | Food sample analysis and environmental testing. nih.gov |

| Hydroxyphenyl Benzothiazole | Superoxide Anion (O₂•⁻) | Reaction with trifluoromethanesulfonate recognition unit. nih.gov | In vivo imaging of reactive oxygen species. nih.gov |

| Benzothiazole-derived Fluorophores | Gaseous Hydrazine | Excited-State Intramolecular Proton Transfer (ESIPT) process. researchgate.net | Air quality monitoring and serum analysis. researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design and optimization of novel compounds. mdpi.commdpi.com These computational tools can predict molecular properties, identify potential biological targets, and generate new molecular structures with desired characteristics, significantly reducing the time and cost of research and development. nih.govcrimsonpublishers.com For a scaffold like this compound, AI/ML offers a powerful approach to explore its chemical space and design derivatives with tailored functionalities.

Quantitative Structure-Activity Relationship (QSAR) models, a key application of ML, can be developed to correlate the structural features of benzothiazole derivatives with their biological activities or material properties. nih.gov By training algorithms on existing datasets of benzothiazole compounds, researchers can predict the efficacy of new, unsynthesized derivatives. acs.org For example, ML models have been successfully used to predict the photophysical properties of benzothiadiazole derivatives, guiding the rational design of molecules with specific absorption and emission spectra. acs.org

| AI/ML Technique | Application | Objective for this compound Derivatives |

|---|---|---|

| Machine Learning (e.g., Random Forest, XGBoost) | Prediction of photophysical properties (absorption/emission maxima). acs.org | Design of novel fluorescent probes with tailored optical properties. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity (e.g., antimicrobial, anticancer). nih.gov | Screening for derivatives with high therapeutic potential. |

| Deep Learning (e.g., DeepTox) | Toxicity prediction. crimsonpublishers.com | Early identification and elimination of potentially toxic derivatives. |

| Generative Adversarial Networks (GANs) | De novo molecular design. crimsonpublishers.com | Generation of novel structures with optimized properties for materials or biological applications. |

| Molecular Docking & Simulation | Predicting binding affinity to biological targets. mdpi.combiointerfaceresearch.com | Identifying potential protein targets and designing potent inhibitors. |

Exploration of Supramolecular Chemistry Applications

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. The structural features of this compound make it an excellent candidate for building complex supramolecular architectures. The molecule possesses several sites capable of engaging in specific and directional non-covalent interactions:

Hydrogen Bonding: The hydrazino group contains both hydrogen bond donors (-NH2) and acceptors (N-H), allowing for the formation of robust and directional hydrogen-bonded networks.

Halogen Bonding: The two chlorine atoms on the benzene (B151609) ring can act as halogen bond donors, interacting with electron-rich atoms (e.g., oxygen, nitrogen) to guide molecular assembly.

π-π Stacking: The planar, aromatic benzothiazole ring system can participate in π-π stacking interactions, contributing to the stability of assembled structures.

These interactions can be exploited to direct the self-assembly of the molecule into ordered structures such as liquid crystals, gels, or crystalline co-crystals. banglajol.info The study of self-assembly and molecular recognition in crystalline materials based on the related 2-aminobenzothiazole scaffold highlights the significant influence of non-covalent interactions in dictating crystal packing. banglajol.info By carefully selecting partner molecules (co-formers), it is possible to design materials where this compound is a key component in functional supramolecular systems, such as porous materials for gas storage or stimuli-responsive materials that change properties in response to external triggers.

Advanced Materials Science Applications (excluding industrial production specifics)

Benzothiazole and its derivatives are recognized as important building blocks for functional organic materials due to their tunable electronic properties and high stability. banglajol.infopolyu.edu.hk They have been extensively investigated for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). research-nexus.netrsc.orgnih.gov

The performance of these materials is heavily dependent on their molecular orbital energy levels, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). research-nexus.netnih.gov The introduction of electron-donating or electron-withdrawing substituents onto the benzothiazole core is a key strategy for tuning these energy levels and, consequently, the material's optical and electronic properties. mdpi.comnih.gov

In this compound, the two chlorine atoms act as electron-withdrawing groups, which would be expected to lower both the HOMO and LUMO energy levels. The hydrazino group, conversely, can act as an electron-donating group. This "push-pull" electronic structure is highly desirable for creating materials with small energy gaps, which is beneficial for applications in OLEDs and as semiconductors. nih.gov Theoretical studies employing quantum-chemical methods can predict the geometry, electronic, and optical properties of such derivatives, guiding the synthesis of new materials for high-performance optoelectronic devices. research-nexus.netresearchgate.net

| Application Area | Role of Benzothiazole Core | Key Properties |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Acts as an emissive or charge-transporting material. polyu.edu.hkresearch-nexus.net | High fluorescence quantum yield, tunable emission color, good charge carrier mobility. |

| Organic Field-Effect Transistors (OFETs) | Serves as the active semiconductor layer. polyu.edu.hkrsc.org | Good charge transport properties, environmental stability. |

| Organic Photovoltaics (OPVs) | Used as an electron acceptor or donor material in the active layer. polyu.edu.hkrsc.org | Strong light absorption, appropriate HOMO/LUMO levels for efficient charge separation. |

| Corrosion Inhibitors | Forms a protective layer on metal surfaces. semanticscholar.org | Strong adsorption to the metal surface via heteroatoms. semanticscholar.org |

Multidisciplinary Research Collaborations and Data Sharing Initiatives

Realizing the full potential of this compound requires a multidisciplinary approach, integrating expertise from synthetic organic chemistry, computational modeling, materials science, and biology. The complexity of designing and evaluating new functional molecules and materials necessitates collaboration to bridge these distinct fields.

Furthermore, the growing trend towards open science and data sharing can significantly accelerate research progress. Initiatives that promote the sharing of computational models, experimental data, and synthetic protocols facilitate reproducibility and foster new collaborations. researchgate.net In computational drug design, platforms that allow researchers to share workflows and datasets have proven invaluable. researchgate.net Similarly, data-sharing platforms in toxicology enable researchers to make more informed decisions by accessing larger, more diverse datasets, which can also help reduce the need for animal testing. biocelerate.org

For a relatively unexplored compound like this compound, establishing collaborative networks and data-sharing frameworks would be highly beneficial. A centralized repository for its synthesized derivatives, along with their characterized spectroscopic, electronic, and biological data, would prevent redundant efforts and provide the foundational information needed for AI/ML models. Such initiatives would create a synergistic environment, driving innovation and paving the way for the discovery of novel applications for this versatile chemical scaffold.

Q & A

Q. What are the common synthetic routes for preparing 4,7-Dichloro-2-hydrazino-1,3-benzothiazole, and what factors influence yield optimization?

- Methodological Answer : A typical synthesis involves reacting 6-chlorobenzo[d]thiazole derivatives with hydrazine hydrate under reflux in ethanol or methanol . Yield optimization depends on reaction time (e.g., 18 hours for hydrazide formation ), solvent choice, and purification techniques like recrystallization (e.g., water-ethanol mixtures for crystallization ). Contaminants such as unreacted hydrazine or byproducts (e.g., oxidized derivatives) can reduce yields; column chromatography with ethyl acetate/chloroform mixtures is recommended for purification .

Q. Which analytical techniques are essential for confirming the structure of this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : To confirm hydrogen and carbon environments (e.g., hydrazine NH signals at δ 4–5 ppm ).

- X-ray crystallography : For resolving dihedral angles and π–π stacking interactions (e.g., 64.11° angle between benzene rings in related benzothiazole derivatives ).

- IR spectroscopy : To identify functional groups (e.g., N–H stretching at ~3300 cm ).

- Elemental analysis : To validate purity and stoichiometry .

Advanced Research Questions

Q. How does the hydrazine substituent in this compound influence its reactivity in nucleophilic substitution reactions?